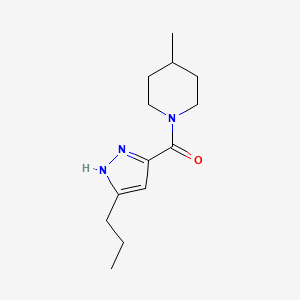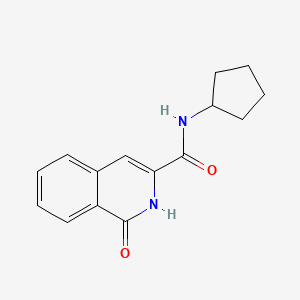![molecular formula C20H22N4O3 B7496548 3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide is a compound that has gained significant attention in the scientific community due to its potential use in research. This compound is also known as JNJ-10181457 and is a selective antagonist of the histamine H3 receptor.
Wirkmechanismus
JNJ-10181457 is a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system (CNS). The histamine H3 receptor is involved in the regulation of histamine release and neurotransmitter release in the CNS. By blocking the histamine H3 receptor, JNJ-10181457 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and pathological processes.
Biochemical and physiological effects:
JNJ-10181457 has been shown to have several biochemical and physiological effects. This compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the CNS, which are involved in various physiological processes such as attention, motivation, and learning. Additionally, JNJ-10181457 has been shown to decrease food intake and increase energy expenditure, suggesting its potential use in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-10181457 has several advantages and limitations for lab experiments. One of the advantages of JNJ-10181457 is its selectivity for the histamine H3 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. However, one of the limitations of JNJ-10181457 is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on JNJ-10181457. One potential direction is the investigation of the therapeutic potential of JNJ-10181457 in the treatment of disorders such as obesity, narcolepsy, and ADHD. Additionally, further studies are needed to investigate the potential off-target effects of JNJ-10181457 and its impact on the interpretation of experimental results. Finally, the development of more selective and potent histamine H3 receptor antagonists may provide new insights into the role of this receptor in various physiological and pathological processes.
In conclusion, JNJ-10181457 is a compound with significant potential in scientific research due to its selectivity for the histamine H3 receptor. This compound has been shown to have several biochemical and physiological effects and has potential therapeutic applications in the treatment of various disorders. However, further research is needed to investigate its potential off-target effects and to develop more selective and potent histamine H3 receptor antagonists.
Synthesemethoden
The synthesis of JNJ-10181457 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-(3,5-dimethoxyphenyl)propanoic acid, followed by the conversion of this acid to the corresponding acid chloride. The acid chloride is then reacted with N-[(2-imidazol-1-ylpyridin-3-yl)methyl]amine to give JNJ-10181457.
Wissenschaftliche Forschungsanwendungen
JNJ-10181457 has been used in various scientific research studies to investigate the role of the histamine H3 receptor in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of several disorders such as obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-17-10-15(11-18(12-17)27-2)5-6-19(25)23-13-16-4-3-7-22-20(16)24-9-8-21-14-24/h3-4,7-12,14H,5-6,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFYYDBQYPDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)N3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[(3-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7496482.png)



![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)


![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)